
Di(anthracen-9-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-anthracen-9-yl-methanol is an organic compound with the molecular formula C29H20O. It is a derivative of anthracene, featuring a hydroxymethyl group attached to the 9-position of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-anthracen-9-yl-methanol can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
While specific industrial production methods for di-anthracen-9-yl-methanol are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 9-anthracenecarboxaldehyde followed by its hydrogenation to yield di-anthracen-9-yl-methanol.
Analyse Chemischer Reaktionen
Types of Reactions
Di-anthracen-9-yl-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding anthracene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 9-anthracenecarboxylic acid.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Di-anthracen-9-yl-methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of di-anthracen-9-yl-methanol involves its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron-donating groups transfer electrons to the electron-accepting anthracene moiety. This results in fluorescence emission, making it useful for imaging applications . The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence staining of cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene used as a precursor in the synthesis of di-anthracen-9-yl-methanol.
Uniqueness
Di-anthracen-9-yl-methanol is unique due to its dual anthracene moieties, which enhance its photophysical properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence emission and stability.
Eigenschaften
CAS-Nummer |
15080-13-4 |
|---|---|
Molekularformel |
C29H20O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
di(anthracen-9-yl)methanol |
InChI |
InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H |
InChI-Schlüssel |
HUMHPRCPHCVCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)

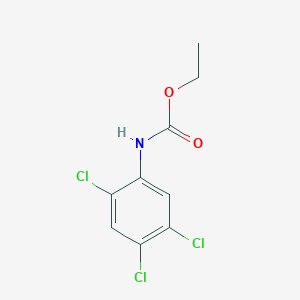
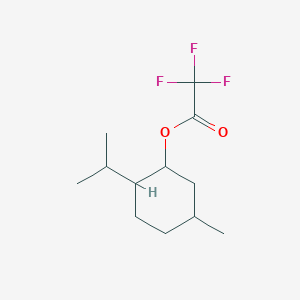
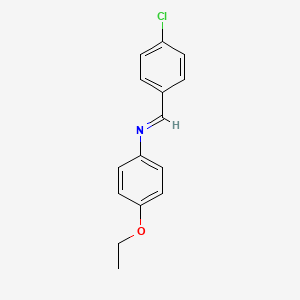
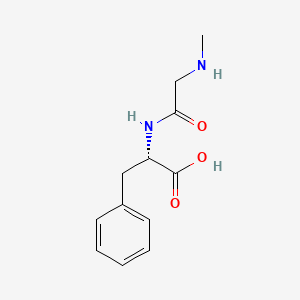

![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
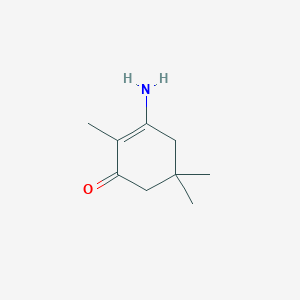




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
